N-benzylpiperidin-4-amine
Overview
Description
N-benzylpiperidin-4-amine is an organic compound with the chemical formula C12H18N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
N-benzylpiperidin-4-amine, also known as 4-Benzylpiperidine, is a research chemical that primarily targets monoamine neurotransmitters . It acts as a monoamine releasing agent with a 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .
Mode of Action
This compound interacts with its targets by releasing monoamines, specifically dopamine, norepinephrine, and to a lesser extent, serotonin . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to increased neurotransmission . It also functions as a monoamine oxidase inhibitor (MAOI) with preference for MAO-A , which prevents the breakdown of monoamine neurotransmitters and thereby increases their availability.
Biochemical Pathways
The primary biochemical pathways affected by this compound are those involving the monoamine neurotransmitters: dopamine, norepinephrine, and serotonin . By increasing the release of these neurotransmitters and inhibiting their breakdown, this compound can enhance neurotransmission in these pathways .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve enhanced neurotransmission in the dopamine, norepinephrine, and serotonin pathways . This can lead to a variety of effects depending on the specific neural circuits involved, including potential changes in mood, cognition, and motor control.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzylpiperidin-4-amine typically involves the reaction of piperidine with benzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in piperidine attacks the benzyl chloride, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents may be used to enhance the reaction efficiency and reduce the production cost.
Chemical Reactions Analysis
Types of Reactions
N-benzylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-benzylpiperidin-4-one.
Reduction: Reduction of this compound can yield N-benzylpiperidine.
Substitution: The amine group in this compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-benzylpiperidin-4-one
Reduction: N-benzylpiperidine
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
N-benzylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: this compound is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Similar in structure but lacks the amine group at the 4-position.
Benzylpiperazine: Contains a piperazine ring instead of a piperidine ring.
Tetrahydroisoquinoline: Contains a different heterocyclic structure but shares some pharmacological properties.
Uniqueness
N-benzylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively release monoamines makes it a valuable compound for research in neuropharmacology.
Properties
IUPAC Name |
N-benzylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-5,12-14H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJYJEPNVYXEND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388493 | |
Record name | N-benzylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
420136-94-3 | |
Record name | N-benzylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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